molecular formula C5H6Cl2N4 B166575 4,6-Dichloro-N-ethyl-1,3,5-triazin-2-amine CAS No. 3440-19-5

4,6-Dichloro-N-ethyl-1,3,5-triazin-2-amine

Cat. No.: B166575
CAS No.: 3440-19-5
M. Wt: 193.03 g/mol
InChI Key: ACAHVXOSWOUZAB-UHFFFAOYSA-N
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Description

4,6-Dichloro-N-ethyl-1,3,5-triazin-2-amine (CAS 3440-19-5) is a high-purity s-triazine derivative supplied for research and development purposes. This compound, with a molecular formula of C 5 H 6 Cl 2 N 4 and a molecular weight of 193.03 g/mol, is characterized by its high purity, typically ≥95% . Its physical properties include a predicted density of approximately 1.497 g/cm³ and a high boiling point near 363°C . The presence of reactive chlorine atoms on the triazine ring makes this chemical a valuable synthetic intermediate, particularly in nucleophilic aromatic substitution reactions, enabling the preparation of more complex molecules for various research applications. Researchers can utilize this compound in the synthesis of specialized chemicals, including potential agrochemicals or pharmaceutical candidates. The structural motif of the 1,3,5-triazine core is of significant interest in medicinal and materials chemistry. Proper handling procedures must be followed as this material is air-sensitive and may cause skin and eye irritation . This product is intended for laboratory research use only and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6-dichloro-N-ethyl-1,3,5-triazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6Cl2N4/c1-2-8-5-10-3(6)9-4(7)11-5/h2H2,1H3,(H,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACAHVXOSWOUZAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0073322
Record name 1,3,5-Triazin-2-amine, 4,6-dichloro-N-ethyl-
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Molecular Weight

193.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3440-19-5
Record name 4,6-Dichloro-N-ethyl-1,3,5-triazin-2-amine
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URL https://commonchemistry.cas.org/detail?cas_rn=3440-19-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,5-Triazin-2-amine, 4,6-dichloro-N-ethyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,5-Triazin-2-amine, 4,6-dichloro-N-ethyl-
Source EPA DSSTox
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Advanced Spectroscopic Characterization of 4,6 Dichloro N Ethyl 1,3,5 Triazin 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the local electronic environment of the nitrogen atoms within the molecule.

The ¹H NMR spectrum provides insight into the proton environments of the ethyl substituent and the triazine ring. The ethyl group typically displays a characteristic quartet and triplet pattern. The methylene (B1212753) protons (-CH2-) adjacent to the nitrogen atom are deshielded and appear as a quartet, while the terminal methyl protons (-CH3) appear as a triplet. The protons attached to the nitrogen of the triazine ring can sometimes be observed, though their signals may be broad due to exchange phenomena and quadrupolar effects from adjacent nitrogen atoms. tdx.cat In some cases, the complexity of the spectra can be influenced by restricted rotation around the C-N bond, leading to conformational isomers (rotamers) that are observable at different temperatures. tdx.cat

Table 1: Representative ¹H NMR Chemical Shift Ranges

Protons Chemical Shift (δ, ppm) Multiplicity
-NH- Variable, often broad Singlet (br)
-CH₂- ~3.4 - 3.7 Quartet (q)
-CH₃ ~1.1 - 1.3 Triplet (t)

Note: Chemical shifts are dependent on the solvent and experimental conditions.

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. The triazine ring carbons are significantly deshielded due to the electronegativity of the adjacent nitrogen atoms and chlorine substituents, appearing in the downfield region of the spectrum. The carbons of the ethyl group appear at characteristic upfield positions.

Table 2: Representative ¹³C NMR Chemical Shift Ranges

Carbon Atom Chemical Shift (δ, ppm)
C (Triazine, C-Cl) ~170 - 175
C (Triazine, C-N) ~165 - 170
-CH₂- ~40 - 45
-CH₃ ~14 - 15

Note: Chemical shifts are dependent on the solvent and experimental conditions.

While less common than ¹H and ¹³C NMR, ¹⁵N NMR spectroscopy is a powerful tool for directly probing the nitrogen environments within the triazine ring and the ethylamino substituent. wikipedia.org Due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N isotope, these experiments can be time-consuming but provide unambiguous information about the electronic structure of the nitrogen atoms. wikipedia.orgresearchgate.net The chemical shifts of the triazine ring nitrogens are distinct from the exocyclic amino nitrogen. huji.ac.il IUPAC recommends nitromethane (B149229) (CH₃NO₂) as the standard for ¹⁵N NMR, though liquid ammonia (B1221849) is also commonly used as a reference. wikipedia.orghuji.ac.ilscience-and-fun.de Heteronuclear correlation techniques like ¹H-¹⁵N HSQC can enhance sensitivity and aid in the assignment of nitrogen resonances. researchgate.net

Table 3: Predicted ¹⁵N NMR Chemical Shift Ranges

Nitrogen Atom Chemical Shift (δ, ppm, referenced to CH₃NO₂)
N (Triazine Ring) ~230 - 330
N (Ethylamino Group) ~60 - 130

Note: These are general ranges for related structures and can vary. science-and-fun.de

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and to study the fragmentation patterns of the compound, which aids in confirming its structure.

Under electron ionization, 4,6-Dichloro-N-ethyl-1,3,5-triazin-2-amine undergoes characteristic fragmentation. The molecular ion peak [M]⁺ is typically observed, and its isotopic pattern, due to the presence of two chlorine atoms, is a key diagnostic feature. nih.govnist.gov Common fragmentation pathways involve the loss of a chlorine atom, an ethyl group, or other neutral fragments from the triazine ring. arkat-usa.org

Table 4: Major Fragments in the EI Mass Spectrum

m/z Ion
192/194/196 [M]⁺ (isotopic cluster)
177/179 [M - CH₃]⁺
163/165 [M - C₂H₅]⁺
157/159 [M - Cl]⁺

Note: The presence of chlorine isotopes (³⁵Cl and ³⁷Cl) results in characteristic isotopic patterns for chlorine-containing fragments. nih.gov

Electrospray ionization is a softer ionization technique that is particularly useful for analyzing triazine compounds, often resulting in a prominent protonated molecule [M+H]⁺. nih.govmdpi.com This technique is frequently coupled with liquid chromatography (LC-MS) for the analysis of triazines in various matrices. nih.govphenomenex.com The high sensitivity of ESI-MS allows for the detection of trace amounts of the compound. nih.gov

Table 5: Expected Ions in the ESI Mass Spectrum

m/z Ion
194.00/196.00 [M+H]⁺ (isotopic cluster)
216.00/218.00 [M+Na]⁺ (isotopic cluster)

Note: The exact m/z values correspond to the monoisotopic mass of the most abundant isotopes.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate and identify the components of a mixture. In the analysis of this compound, the gas chromatograph separates the compound from any impurities, and the mass spectrometer provides information about its molecular weight and fragmentation pattern, aiding in its structural confirmation.

Under electron ionization (EI), the molecule undergoes fragmentation, producing a characteristic mass spectrum. The NIST WebBook and PubChem provide mass spectral data for this compound, showing a molecular ion peak and several fragment ions. nih.govnist.gov The molecular weight of this compound is approximately 193.03 g/mol . nih.govnist.gov

Experimental data from a GC-MS analysis using a JEOL JMS-D-300 instrument with electron ionization at 70 eV reveals the following top five peaks in the mass spectrum. nih.gov This fragmentation pattern is crucial for the unambiguous identification of the compound.

m/z (Mass-to-Charge Ratio) Relative Intensity
17799.99
17964.20
19247.70
5537.90
4426.10

Table 1: Top 5 Peaks in the GC-MS Spectrum of this compound. nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are instrumental in identifying functional groups and providing insights into the molecule's conformation. americanpharmaceuticalreview.com

Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational transitions of different chemical bonds. For 1,3,5-triazine (B166579) derivatives, characteristic absorption bands are observed for the triazine ring and its substituents. mdpi.comresearchgate.net

In the case of this compound, the FT-IR spectrum would be expected to show characteristic peaks for the N-H group of the secondary amine, C-N stretching vibrations within the triazine ring and the ethyl group, and C-Cl stretching vibrations. The triazine ring itself exhibits characteristic in-plane and out-of-plane bending vibrations. Specifically, the C=N stretching vibrations within the s-triazine ring are typically observed in the 1515 cm⁻¹ region. mdpi.com Studies on similar triazine compounds, such as those containing an aniline (B41778) group, provide a basis for interpreting the spectra of related structures. researchgate.net The presence of the ethyl group would be confirmed by C-H stretching and bending vibrations.

While FT-IR is primarily used for functional group identification, subtle shifts in peak positions and changes in band shapes can provide information about the conformational isomers of a molecule. For this compound, the orientation of the ethylamino group relative to the triazine ring can be influenced by intermolecular interactions, such as hydrogen bonding. researchgate.net

In the solid state, the crystal packing can lead to a specific conformation being favored, which can be reflected in the IR spectrum. In solution, a mixture of conformers may exist, leading to broader absorption bands. By comparing the IR spectra recorded in different phases (solid vs. solution) or by using variable temperature studies, it may be possible to deduce information about the conformational preferences of the molecule.

Ultraviolet-Visible (UV/Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV/Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. For aromatic and heteroaromatic compounds like this compound, these transitions are typically of the π → π* and n → π* type. mdpi.com

The s-triazine ring is an electron-accepting moiety. mdpi.com In substituted triazines, charge-transfer (CT) transitions can occur from electron-donating groups to the triazine ring. mdpi.com The UV/Vis spectrum of this compound is expected to show absorption bands corresponding to these transitions. The ethylamino group acts as an electron-donating group, which can influence the energy and intensity of the absorption bands.

Studies on related triazine derivatives have shown that the lowest energy absorption is typically an allowed π–π* transition with significant charge-transfer character. mdpi.com Weaker absorptions at higher energies can also be observed, corresponding to other allowed π–π* transitions or, in some cases, n–π* transitions. mdpi.com For instance, research on 9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole, a related dichloro-triazine derivative, identified characteristic UV absorption bands at 322 nm and 336 nm in a THF solution. mdpi.com The electronic spectrum of atrazine (B1667683), a closely related triazine herbicide, has been studied computationally, showing good agreement with experimental UV/Vis spectra and identifying the primary transitions as HOMO → LUMO and HOMO-1 → LUMO+1. researchgate.net

Crystallographic Investigations of 4,6 Dichloro N Ethyl 1,3,5 Triazin 2 Amine and Analogues

Single-Crystal X-ray Diffraction Methodology

The determination of the crystal structures of 4,6-dichloro-1,3,5-triazin-2-amine derivatives is primarily achieved through single-crystal X-ray diffraction. researchgate.net This powerful analytical technique allows for the precise measurement of electron densities within a crystal, which in turn provides the exact locations of atoms in the three-dimensional lattice.

For a typical analysis, a suitable single crystal of the compound is mounted on a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, commonly from a Mo Kα radiation source (λ = 0.71073 Å). researchgate.net The diffraction data is collected at a controlled temperature, often at room temperature (e.g., 294 K), using techniques such as φ and ω scans. researchgate.net

The collected data is then processed using specialized software. Programs like SMART are used for data collection, SAINT for data reduction, and the SHELXTL package is employed for structure solution and refinement. researchgate.net Absorption corrections are often applied using methods like multi-scan (e.g., SADABS). researchgate.net The structure is typically solved by direct methods and refined by full-matrix least-squares on F². researchgate.net Hydrogen atoms are usually placed in geometrically calculated positions and refined using a riding model.

The table below provides an example of the crystallographic data and refinement parameters for an analogue, N-(4,6-Dichloro-1,3,5-triazin-2-yl)aniline. researchgate.net

ParameterValue
Empirical formulaC₉H₆Cl₂N₄
Formula weight241.08
Crystal systemOrthorhombic
Space groupPbca
a (Å)14.114 (3)
b (Å)5.5098 (10)
c (Å)25.621 (5)
V (ų)1992.4 (6)
Z8
Calculated density (Mg m⁻³)1.607
Absorption coefficient (mm⁻¹)0.62
F(000)976
Final R indices [I > 2σ(I)]R1 = 0.054, wR2 = 0.111
R indices (all data)R1 = 0.078, wR2 = 0.121

Molecular Conformation and Dihedral Angles in Triazine Derivatives

For instance, in the case of 4,6-dichloro-N-(2-chlorophenyl)-1,3,5-triazin-2-amine, the dihedral angle between the triazine and benzene (B151609) rings is a mere 4.04 (8)°. researchgate.net This indicates a nearly coplanar arrangement of the two rings. In contrast, for 9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole, the carbazole (B46965) moiety is nearly planar, with the dihedral angle between its two aromatic rings being 3.6(1)°. The dihedral angles with the triazine ring are 3.5(1)° and 4.3(1)°, respectively. mdpi.com

The table below summarizes the dihedral angles for some representative triazine derivatives.

CompoundRing 1Ring 2Dihedral Angle (°)
4,6-dichloro-N-(2-chlorophenyl)-1,3,5-triazin-2-amineTriazineBenzene4.04 (8)
9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazoleCarbazole Ring ACarbazole Ring B3.6 (1)
9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazoleCarbazole Ring ATriazine3.5 (1)
9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazoleCarbazole Ring BTriazine4.3 (1)

Analysis of Intermolecular Interactions in Crystal Lattices

Hydrogen Bonding Networks (N—H⋯N, C—H⋯N, N—H⋯Cl, C—H⋯O)

Hydrogen bonds are among the most significant interactions in the crystal structures of these compounds. In the crystal structure of N-(4,6-Dichloro-1,3,5-triazin-2-yl)aniline, the molecules are linked by N—H⋯Cl and N—H⋯N hydrogen-bonding interactions. researchgate.net Similarly, weak C—H⋯N hydrogen bonds contribute to the formation of two-dimensional networks in the crystal lattice of 4,6-dichloro-N-(2-chlorophenyl)-1,3,5-triazin-2-amine. researchgate.net The presence of both hydrogen bond donors (N-H, C-H) and acceptors (N, Cl, O) allows for the formation of diverse and robust hydrogen-bonding networks.

The following table details some of the hydrogen bond geometries observed in the crystal structure of N-(4,6-Dichloro-1,3,5-triazin-2-yl)aniline. researchgate.net

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)<(DHA) (°)
N—H···N0.862.363.194 (4)162
N—H···Cl0.862.813.484 (3)136

π-π Stacking Interactions

π-π stacking is another crucial non-covalent interaction that influences the supramolecular assembly of these aromatic and heteroaromatic systems. nih.govnih.gov The electron-deficient nature of the triazine ring facilitates its interaction with other π-systems. In the crystal structure of 4,6-dichloro-N-(2-chlorophenyl)-1,3,5-triazin-2-amine, weak intermolecular π–π interactions with centroid-centroid distances of 3.6428 (5) and 3.6490 (5) Å link the two-dimensional networks into a three-dimensional architecture. researchgate.net For 9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole, the crystal packing reveals a π–stacking pattern of molecules along the researchgate.net direction. mdpi.com

Crystal Packing Arrangements and Supramolecular Architecture

The interplay of the aforementioned intermolecular interactions leads to the formation of well-defined crystal packing arrangements and complex supramolecular architectures. For example, in 4,6-dichloro-N-(2-chlorophenyl)-1,3,5-triazin-2-amine, the combination of C—H⋯N hydrogen bonds and Cl⋯Cl contacts results in the formation of two-dimensional networks parallel to the (112) plane. researchgate.net These layers are further connected by π–π stacking interactions to form a stable three-dimensional structure. researchgate.net

In the case of N-(4,6-Dichloro-1,3,5-triazin-2-yl)aniline, the N—H⋯Cl and N—H⋯N hydrogen bonds are the primary forces driving the assembly of the supramolecular structure. researchgate.net The crystal packing of 9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole is characterized by a distinct π–stacking arrangement. mdpi.com These examples highlight the importance of a detailed analysis of intermolecular forces in understanding and predicting the solid-state properties of these materials.

Chemical Reactivity and Transformation Mechanisms of 4,6 Dichloro N Ethyl 1,3,5 Triazin 2 Amine

Further Nucleophilic Substitution Reactions of the Remaining Halogens

The two chlorine atoms on the triazine ring of 4,6-Dichloro-N-ethyl-1,3,5-triazin-2-amine are susceptible to nucleophilic attack. The ease of displacement of these chlorine atoms allows for the sequential introduction of various nucleophiles, a process that is often temperature-controlled. ijpsr.comresearchgate.net Generally, the first chlorine atom is replaced under milder conditions (e.g., lower temperatures), while the substitution of the second chlorine atom requires more forcing conditions. researchgate.net This stepwise reactivity is a hallmark of chlorotriazines and enables the synthesis of a wide array of mono- and di-substituted derivatives. ijpsr.comresearchgate.netmdpi.com

Common nucleophiles that can displace the chlorine atoms include amines, alcohols, and thiols. The reaction with a nucleophile, in the presence of a base to neutralize the liberated hydrochloric acid, leads to the formation of a new carbon-nucleophile bond. ijpsr.com For instance, reaction with a second amine would yield a diaminotriazine, while reaction with an alcohol would result in an alkoxytriazine. The specific conditions, such as solvent and temperature, can be tailored to favor the desired substitution product. mdpi.comnih.gov

The reactivity of the remaining chlorine atom is influenced by the nature of the substituent that has already been introduced. An electron-donating group, such as an amino group, will decrease the reactivity of the remaining chlorine atom towards further nucleophilic attack. mdpi.com

Table 1: Examples of Nucleophilic Substitution Reactions
NucleophileReaction Product TypeGeneral Conditions
Amine (R-NH2)DiaminotriazineControlled temperature, presence of a base
Alcohol (R-OH)AlkoxydichlorotriazineControlled temperature, presence of a base
Thiol (R-SH)ThioetherdichlorotriazineControlled temperature, presence of a base

Hydrolysis Pathways and Products of Dichloro-s-triazines

The hydrolysis of dichloro-s-triazines, such as this compound, involves the stepwise replacement of the chlorine atoms with hydroxyl groups. This process can occur under acidic, neutral, or alkaline conditions and ultimately leads to the formation of cyanuric acid as the final product if both chlorine atoms are hydrolyzed. rsc.orgutwente.nl The initial hydrolysis product would be 4-chloro-6-hydroxy-N-ethyl-1,3,5-triazin-2-amine, followed by the formation of 4,6-dihydroxy-N-ethyl-1,3,5-triazin-2-amine.

The mechanism of hydrolysis for chloro-s-triazines is generally considered to be a nucleophilic substitution (SN2) type reaction. rsc.org In neutral and alkaline solutions, the hydroxide (B78521) ion (OH⁻) acts as the nucleophile, attacking the carbon atom bonded to the chlorine. rsc.orgresearchgate.net The reaction proceeds through a transition state where the C-Cl bond is breaking and the C-OH bond is forming.

Under acidic conditions, the hydrolysis can be catalyzed by protons (H⁺). rsc.orgresearchgate.net The protonation of a nitrogen atom in the triazine ring increases the electrophilicity of the carbon atoms, making them more susceptible to attack by a weak nucleophile like water. researchgate.netnih.gov The rate of hydrolysis is thus dependent on the pH of the solution. researchgate.net

The rate of hydrolysis of dichloro-s-triazines is significantly influenced by the reaction medium. Key factors include pH and the presence of catalysts.

pH: As mentioned, acid catalysis is a common feature in the hydrolysis of chlorotriazines. rsc.org The rate of hydrolysis generally increases with increasing acidity (lower pH). researchgate.net In alkaline conditions, the concentration of the strong nucleophile (OH⁻) dictates the reaction rate.

Catalysts: The hydrolysis of s-triazines can be catalyzed by certain materials. For example, aluminum oxide (Al₂O₃) has been shown to catalyze the hydrolysis of s-triazine compounds at elevated temperatures, leading to the cleavage of the triazine ring itself. utwente.nl

The hydroxylated products of hydrolysis can exist in tautomeric forms. Specifically, the hydroxy-s-triazines can exhibit keto-enol tautomerism, with the keto form (a triazinone or lactam) often being the more stable tautomer. researchgate.netnih.gov For example, the hydrolysis product 4-chloro-6-hydroxy-N-ethyl-1,3,5-triazin-2-amine can exist in equilibrium with its tautomeric form, 4-chloro-6-(ethylamino)-1,3,5-triazin-2(1H)-one. researchgate.net Spectroscopic studies have confirmed that the products of selective hydrolysis of 2-amino-4,6-dichloro-1,3,5-triazines exist predominantly in the lactam form. researchgate.net

Photochemical Degradation Studies

s-Triazine compounds are known to undergo photochemical degradation upon exposure to ultraviolet (UV) radiation. This degradation can involve various pathways, including the breakdown of the substituents attached to the triazine ring.

For N-alkylated s-triazines like this compound, a common photochemical degradation pathway is N-dealkylation. This process involves the cleavage of the bond between the nitrogen atom of the amino group and the alkyl group (the ethyl group in this case). Another potential pathway is the loss of the entire amino side-chain. These reactions are a part of the broader environmental degradation processes that s-triazine herbicides undergo. The specific products formed will depend on the reaction conditions, including the wavelength of light and the presence of other chemical species.

Radical Character of Photodegradation Processes

The photodegradation of triazine compounds, including this compound, exhibits a distinct radical character. This is evidenced by the detection of dimer products during the degradation of various triazines, which points to the involvement of radical species in the reaction mechanism. researchgate.net The process is often initiated by the attack of hydroxyl radicals (•OH), which are highly reactive species. researchgate.netnih.gov Studies on related triazine compounds have proposed the formation of specific radical intermediates, such as C6OH-N5-yl radicals, N5OH-C6-yl radicals, and C6-yl radicals, following the initial interaction with hydroxyl radicals. nih.gov The presence of these transient species underscores the radical-mediated nature of the oxidative degradation pathways. nih.gov

Identification of Photodegradation Intermediates and End Products (e.g., Cyanuric Acid)

The photodegradation of this compound and other s-triazines proceeds through a series of intermediate steps, ultimately leading to the formation of more stable compounds. The primary degradation pathways involve the partial or complete loss of side-chains and the substitution of heteroatom-containing side-chains with hydroxyl groups. researchgate.net These processes can occur consecutively or in parallel, resulting in a variety of metabolites with mixed side-chains. researchgate.net

A key and common end product of the degradation of many s-triazine compounds is cyanuric acid (1,3,5-triazine-2,4,6-triol). researchgate.netresearchgate.netnih.govresearchgate.net This stable molecule is formed through the progressive loss of all side-chains from the triazine ring. researchgate.net Another identified intermediate is 2-amino-4,6-dihydroxy-1,3,5-s-triazine. researchgate.net The transformation pathways for related triazine herbicides have been shown to involve processes such as dechlorination, dealkylation, and oxidation. nih.govresearchgate.net For instance, in the degradation of 2-chloro-4,6-diamino-1,3,5-triazine, the initial step is the rapid release of chlorine to form 2-hydroxy-4,6-diamino-1,3,5-triazine, which is then oxidized to 2-hydroxy-4,6-dinitro-1,3,5-triazine before eventually forming cyanuric acid. researchgate.net

Table 1: Identified Photodegradation Products of Related Triazine Compounds

Parent CompoundIntermediate/End ProductTransformation Process
TerbuthylazineDimer productsRadical formation
TerbuthylazineMetabolites with mixed side-chainsPartial/complete loss of side-chains
TerbuthylazineCyanuric acidComplete loss of side-chains
Terbuthylazine2-amino-4,6-dihydroxy-1,3,5-s-triazineComplete loss of side-chains
2-chloro-4,6-diamino-1,3,5-triazine2-hydroxy-4,6-diamino-1,3,5-triazineDechlorination
2-hydroxy-4,6-diamino-1,3,5-triazine2-hydroxy-4,6-dinitro-1,3,5-triazineOxidation of amino groups
2-hydroxy-4,6-dinitro-1,3,5-triazineCyanuric acidRelease of nitro groups and substitution with hydroxyl groups

This table is generated based on data from studies on related triazine compounds and illustrates common degradation pathways.

Effect of Degradation Energy on Reaction Rate and Product Distribution

The energy applied during the degradation process significantly influences both the rate of reaction and the distribution of the resulting products. researchgate.net Research on triazine herbicides has demonstrated that increasing the degradation energy, for example by using higher wattage lamps (from 15 to 125 W), can accelerate the degradation rate by a factor of 2 to 5. researchgate.net

Furthermore, higher degradation energy can lead to a more complete breakdown of the parent compound and its intermediates. researchgate.net For instance, chlorine-containing metabolites that may persist under low-energy degradation conditions can be completely eliminated at higher energies. researchgate.net This suggests that increased energy input favors the formation of less hazardous, naturally occurring metabolites. researchgate.net Studies on related compounds have also shown that complete degradation can be achieved at specific absorbed doses of radiation. nih.gov

Isomerization and Tautomeric Equilibria (e.g., Azide-Tetrazole Tautomerism in Related Compounds)

Isomerization and tautomerism are important concepts in the chemistry of triazine derivatives. Tautomerism is a phenomenon where a single compound exists as a mixture of two or more interconvertible structures that differ in the position of a proton. youtube.com In heterocyclic systems, this can lead to different isomeric forms with distinct properties.

While specific studies on the azide-tetrazole tautomerism of this compound are not prevalent, research on related nitrogen-containing heterocyclic compounds, such as hydrazones, highlights the possibility of such equilibria. scispace.comnih.gov For example, the isomerization of some hydrazone-based molecular switches has been shown to proceed through a hydrazone-azo tautomerization followed by rotation around a single bond. nih.gov In the context of triazines, the lactam-lactim tautomerism is also relevant. Studies on 2-(R,R′-amino)-4,6-dichloro-1,3,5-triazines have shown that their hydrolysis products exist predominantly in the lactam form, as 4-chloro-6-(R,R′-amino)-1,3,5-triazin-2(1H)-ones. researchgate.net This indicates a clear preference for one tautomeric form over the other.

Decomposition Kinetics and Mechanisms

The decomposition of this compound and related triazines is often studied in the context of photodegradation. The kinetics of these reactions are frequently observed to follow first-order models. researchgate.net The rate of decomposition is dependent on various factors, including the chemical structure of the triazine, the presence of catalysts, and environmental conditions. nih.gov

Computational and Theoretical Investigations of 4,6 Dichloro N Ethyl 1,3,5 Triazin 2 Amine

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and reactivity of 4,6-Dichloro-N-ethyl-1,3,5-triazin-2-amine. DFT methods, such as the widely used B3LYP functional combined with a suitable basis set like 6-311+G(d,p), are employed to perform geometry optimization of the molecule's ground state. scispace.com These calculations determine the most stable three-dimensional arrangement of atoms by finding the minimum energy configuration on the potential energy surface.

Once the geometry is optimized, a range of electronic properties can be calculated to predict the molecule's reactivity. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap (Eg) between the HOMO and LUMO is a critical indicator of chemical reactivity and kinetic stability. scispace.comresearchgate.net A smaller energy gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. scispace.com

For s-triazine derivatives, these calculations reveal how substituents on the triazine ring influence the electron distribution and orbital energies. The electron-withdrawing nature of the two chlorine atoms and the properties of the N-ethylamino group significantly impact the molecule's electronic profile and its susceptibility to nucleophilic attack. Quantitative Structure-Activity Relationship (QSAR) studies on triazine herbicides often use such computationally derived descriptors to correlate molecular structure with biological activity. mdpi.comarabjchem.org

Table 1: Key Electronic Descriptors from DFT Calculations

Descriptor Significance
HOMO Energy Indicates electron-donating ability; higher energy suggests greater reactivity towards electrophiles.
LUMO Energy Indicates electron-accepting ability; lower energy suggests greater reactivity towards nucleophiles.
HOMO-LUMO Gap (Eg) Represents chemical reactivity and stability; a smaller gap implies higher reactivity.
Molecular Electrostatic Potential (MEP) Maps charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites.

| Mulliken/NPA Charges | Provides the partial charge on each atom, predicting sites for electrophilic and nucleophilic attack. |

Prediction and Correlation of Spectroscopic Data (NMR Chemical Shifts, Vibrational Frequencies)

Theoretical calculations are a powerful tool for predicting and interpreting spectroscopic data. After a successful geometry optimization using methods like DFT, frequency calculations are performed at the same level of theory. scispace.com These calculations yield the vibrational frequencies of the molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. A key validation of the optimized structure is the absence of imaginary frequencies, which confirms that the geometry represents a true energy minimum. scispace.com

Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be accurately predicted using computational methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These calculations provide theoretical spectra that can be compared with experimental data to confirm the molecular structure. For this compound, this would involve predicting the chemical shifts for the ethyl protons and carbons, as well as the carbons within the triazine ring. Discrepancies between calculated and experimental values can often be rationalized by considering solvent effects and intermolecular interactions.

Table 2: Application of Computational Spectroscopy

Spectroscopic Data Computational Method Purpose
Vibrational Frequencies DFT Frequency Calculation Predicts IR and Raman spectra; confirms optimized structure is a true minimum.

| NMR Chemical Shifts | GIAO, CSGT | Predicts ¹H and ¹³C NMR spectra; aids in structure elucidation and assignment of experimental peaks. |

Conformational Analysis and Energetics of Molecular Structures

The presence of rotatable single bonds in this compound, specifically the C-N bond connecting the ethyl group to the triazine ring, allows for the existence of different conformers. Conformational analysis involves mapping the potential energy surface as a function of the torsion angle of this bond to identify stable conformers (energy minima) and the energy barriers separating them (transition states).

Modeling of Reaction Pathways and Transition States

The chemistry of this compound is dominated by the nucleophilic aromatic substitution (SNAr) of its chlorine atoms. nih.gov Computational chemistry provides a framework for modeling the entire reaction pathway of such substitutions. The reaction of 2,4,6-trichloro-1,3,5-triazine with a nucleophile like ethylamine (B1201723) proceeds in a stepwise manner, with each chlorine substitution making the next one more difficult due to the introduction of an electron-donating group. researchgate.netresearchgate.net

Theoretical modeling of this process involves:

Identifying Reactants, Intermediates, and Products: Locating the stable structures along the reaction coordinate.

Locating Transition States (TS): Finding the highest energy point connecting reactants to intermediates or products. A TS structure is characterized by having exactly one imaginary frequency in a vibrational analysis.

Calculating Activation Energies: Determining the energy difference between the reactants and the transition state, which governs the reaction rate.

This modeling can confirm whether the reaction proceeds through a stepwise mechanism involving a stable intermediate or a concerted mechanism where bond-making and bond-breaking occur simultaneously. nih.govmdpi.com

Theoretical Studies on Tautomeric Transformations and Meisenheimer-Type Intermediates

Computational studies are essential for investigating transient or unstable species like tautomers and reaction intermediates. This compound can theoretically exist in different tautomeric forms, primarily through amino-imino proton exchange. DFT calculations can be used to compute the relative energies of these tautomers in both the gas phase and in solution (using solvent models). researchgate.net Such studies typically show that the amino form is significantly more stable for this class of compounds.

In the context of its SNAr reactions, the formation of a Meisenheimer complex is a critical step. wikipedia.org This intermediate is formed when a nucleophile attacks the electron-deficient triazine ring, creating a transient, negatively charged σ-complex. wikipedia.orgresearchgate.net Theoretical modeling can determine the structure, stability, and electronic properties of this Meisenheimer intermediate. Understanding the energetics of its formation and collapse is key to a complete description of the reaction mechanism. Computational studies on related heterocyclic systems have successfully characterized these intermediates and the transition states leading to and from them. nih.govmdpi.com

Optimization of Chemical Reactivity Profiles using Computational Methods

Computational methods are integral to the rational design and optimization of molecules for specific purposes. For triazine derivatives, which include many important herbicides, Quantitative Structure-Activity Relationship (QSAR) models are frequently developed. plos.orgnih.govasianpubs.org

In a QSAR study, a series of related compounds, including this compound analogues, are synthesized and their biological activity is measured. mdpi.com Simultaneously, a wide range of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) are calculated for each molecule using computational methods. Statistical analysis is then used to build a mathematical model that correlates these descriptors with the observed activity.

This model can then be used to:

Predict the activity of new, unsynthesized triazine derivatives.

Identify the key molecular features that enhance or diminish activity.

Guide the design of new compounds with optimized reactivity and desired properties.

By calculating properties such as HOMO-LUMO gap, dipole moment, and atomic charges, computational chemistry provides the essential inputs for these predictive models, accelerating the discovery of new and more effective molecules. mdpi.comarabjchem.org

Environmental Fate and Degradation of Triazine Compounds General and Relevance to 4,6 Dichloro N Ethyl 1,3,5 Triazin 2 Amine

Environmental Persistence and Factors Influencing Degradation Rates

The environmental persistence of s-triazine herbicides, the chemical class to which 4,6-Dichloro-N-ethyl-1,3,5-triazin-2-amine belongs, is a significant issue due to their potential for a long-term presence in soil and water. mdpi.commdpi.com These compounds are generally characterized by a long half-life in the environment. mdpi.com For example, the half-life of atrazine (B1667683) in soil can vary widely, from 13 to 261 days, while simazine (B1681756) residues may persist for a year or more under certain conditions. wikipedia.orgepa.gov This persistence allows for the potential migration of these compounds from soil into groundwater, where their degradation is considerably slower. wikipedia.orgusgs.gov It is estimated that over 70% of s-triazine residues can enter aquatic systems through processes like leaching and surface runoff. mdpi.comnih.gov

The rate at which triazine compounds degrade is not fixed; it is influenced by a range of environmental factors. In soil, microbial degradation is the primary mechanism of dissipation. nih.gov Key influencing factors are detailed below.

Soil Properties: The amount of organic matter and clay in the soil is crucial. Higher organic matter content can lead to increased adsorption of triazines, which may slow their degradation by making them less available to microorganisms. nih.govmdpi.com However, some studies indicate that amending soil with biochar, a type of organic matter, can accelerate the degradation of certain triazines. mdpi.com

pH: The pH of soil and water significantly impacts triazine degradation. Chemical breakdown through hydrolysis is more rapid in acidic (pH < 6) conditions, whereas microbial degradation often proceeds most efficiently at a neutral to slightly alkaline pH (pH 7-9). tandfonline.comnih.gov

Temperature: Generally, higher temperatures accelerate both chemical and biological degradation rates. csu.edu.au The dissipation of herbicides like atrazine is markedly faster at 30°C compared to 10°C. csu.edu.au

Moisture: Adequate soil moisture is vital for the microbial activity that drives biological degradation. csu.edu.au Conversely, overly dry conditions can halt microbial processes, while excessive water may cause the compounds to leach below the microbially active soil zones.

Microbial Populations: The presence of specific microorganisms capable of metabolizing triazines is fundamental for their biological breakdown. nih.govucanr.edu The availability of other, more easily accessible carbon and nitrogen sources can also affect whether microbes will break down the triazine ring. wikipedia.orgtandfonline.com

Table 1: Factors Influencing the Degradation Rates of Triazine Herbicides

Factor Influence on Degradation Rate References
Soil Organic Matter Increases adsorption, which can either decrease bioavailability for microbes or create favorable conditions for microbial activity. nih.govmdpi.com
pH Affects chemical hydrolysis (faster at low pH) and microbial activity (often optimal near neutral pH). tandfonline.comnih.gov
Temperature Higher temperatures generally increase the rate of both chemical and microbial degradation. csu.edu.au
Moisture Essential for microbial activity; extreme dryness or saturation can inhibit degradation. csu.edu.au

| Microbial Community | The presence and activity of specific triazine-degrading microbes are critical for biodegradation. | nih.govucanr.edu |

Chemical Degradation Processes in Environmental Contexts

Beyond biological processes, triazine compounds are subject to chemical degradation in the environment, primarily through hydrolysis and photolysis.

Hydrolysis: This is a critical abiotic degradation pathway for chlorotriazines such as atrazine, simazine, and by extension, this compound. The reaction involves the substitution of a chlorine atom on the triazine ring with a hydroxyl (-OH) group from water. wikipedia.org This process is catalyzed by soil surfaces and is strongly influenced by pH, proceeding more quickly in acidic water. epa.govnih.gov The resulting hydroxylated metabolite, like hydroxyatrazine, is less phytotoxic than the original compound. nih.gov

Photolysis: The breakdown of compounds by sunlight, known as photodegradation, also contributes to the dissipation of triazines, especially in surface waters and on soil surfaces. nih.gov The efficiency of photolysis is dependent on the specific triazine and the presence of photosensitizing agents like humic acids, which are common in natural waters. nih.gov Photodegradation can occur via direct photolysis, where the triazine molecule absorbs solar energy directly, or indirect photolysis, which is facilitated by other light-absorbing molecules. nih.gov These reactions can lead to dechlorination-hydroxylation as well as the oxidation of the N-alkyl side chains. researchgate.net

Biological Degradation Pathways

Microbial degradation stands as the most important pathway for the complete breakdown and mineralization of s-triazine herbicides in the environment. nih.gov A diverse array of bacteria and fungi have been identified that can metabolize these chemicals. mdpi.commdpi.com

The principal biological degradation pathway for common chlorotriazines like atrazine follows a sequence of enzymatic steps:

Hydrolytic Dechlorination: The first and often rate-determining step is the hydrolysis of the carbon-chlorine bond, which substitutes the chlorine atom with a hydroxyl group. tandfonline.comresearchgate.net This reaction is catalyzed by the enzyme atrazine chlorohydrolase (AtzA) and serves to detoxify the herbicide. wikipedia.orgnih.govresearchgate.net

N-Dealkylation: After dechlorination, the alkylamino side chains are sequentially cleaved. The enzyme hydroxyatrazine ethylaminohydrolase (AtzB) removes the ethyl group, while N-isopropylammelide isopropylaminohydrolase (AtzC) removes the isopropyl group. wikipedia.orgresearchgate.net For this compound, a comparable enzymatic removal of its N-ethyl group is anticipated.

Ring Cleavage: These initial reactions all lead to the formation of cyanuric acid as a key intermediate. mdpi.comtandfonline.com Cyanuric acid is subsequently metabolized by a trio of hydrolases (AtzD, AtzE, and AtzF), which cleave the triazine ring to ultimately produce ammonia (B1221849) and carbon dioxide. mdpi.comtandfonline.com

A secondary, less common pathway begins with the N-dealkylation of the chlorinated parent compound before the dechlorination step occurs. wikipedia.orgtandfonline.com The specific pathway taken is dependent on the microbial species and its unique enzymatic machinery. tandfonline.com

Table 2: Microorganisms Involved in Triazine Degradation

Microorganism Genus Role in Degradation References
Pseudomonas Contains the well-characterized atzABCDEF gene cassette for complete atrazine mineralization. wikipedia.orgresearchgate.net
Arthrobacter Known to efficiently degrade atrazine, often possessing genes like trzN, atzB, and atzC. mdpi.compjoes.com
Nocardioides Degrades a range of s-triazine herbicides via a novel s-triazine hydrolase. nih.gov
Rhodococcus Capable of metabolizing atrazine, propazine, and simazine. mdpi.com

| Fungi (e.g., Phanerochaete chrysosporium) | Can dechlorinate atrazine to produce hydroxylated and dealkylated metabolites. | mdpi.com |

Identification and Fate of Key Environmental Metabolites

The degradation of triazine herbicides results in the formation of several intermediate metabolites. These degradation products can also be persistent and mobile, and are frequently detected in soil, surface water, and groundwater—at times more commonly than the original parent herbicide. usgs.gov

For widely used chlorotriazines, the most prevalent metabolites include:

Dealkylated Metabolites: These are created by the removal of one or both N-alkyl side chains. Prominent examples are deethylatrazine (B13485) (DEA) and deisopropylatrazine (B29266) (DIA). researchgate.net The subject of this article, this compound, is itself a dealkylated metabolite of atrazine, known as deisopropylatrazine (DIA). cdc.gov Its further degradation would likely involve the removal of the final ethyl group, forming 2-chloro-4,6-diamino-s-triazine (DACT). These chlorinated metabolites can retain a degree of environmental persistence.

Hydroxylated Metabolites: Formed by the hydrolysis of the chlorine atom, these metabolites, such as hydroxyatrazine (HA), are generally less toxic. researchgate.net Subsequent dealkylation of these hydroxylated forms can also occur.

Cyanuric Acid: This compound is the central intermediate in the complete microbial degradation pathway, appearing after both the chlorine atom and the alkyl side chains have been removed. mdpi.comtandfonline.com From here, it is typically mineralized into ammonia and carbon dioxide by soil microbes. mdpi.com

The ultimate fate of these metabolites is continued degradation. However, their distinct chemical properties, such as solubility and adsorption potential, mean their transport and behavior in the environment can differ from that of the parent compound. usgs.gov

Table 3: Common Metabolites of Chloro-s-Triazine Herbicides

Metabolite Name Abbreviation Formation Pathway References
Deethylatrazine DEA N-dealkylation (loss of ethyl group) researchgate.net
Deisopropylatrazine DIA N-dealkylation (loss of isopropyl group) researchgate.net
2-Chloro-4,6-diamino-s-triazine DACT N-dealkylation (loss of both alkyl groups) nih.gov
Hydroxyatrazine HA Hydrolysis (loss of chlorine, addition of hydroxyl) researchgate.net

Q & A

Q. What are the key synthetic protocols for 4,6-Dichloro-N-ethyl-1,3,5-triazin-2-amine, and how is its purity validated?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution of cyanuric chloride. A representative protocol involves:

  • Step 1: React cyanuric chloride with ethylamine in dichloromethane at 0°C using Hünig’s base (N,N-diisopropylethylamine) as a catalyst. Stir for 30 minutes at room temperature, then purify via silica column chromatography with a gradient elution (ethyl acetate/hexanes) to isolate the product .
  • Validation: Purity is confirmed via 1H^1H NMR, 13C^{13}C NMR, and LC-MS. For example, LC-MS retention times and HRMS (high-resolution mass spectrometry) ensure molecular weight accuracy .

Q. How can researchers optimize reaction conditions for high-yield synthesis?

Methodological Answer:

  • Temperature Control: Maintain 0°C during amine addition to minimize side reactions (e.g., over-substitution) .
  • Microwave Assistance: Microwave irradiation (e.g., 6 minutes at 120°C in DMSO with KCN) can accelerate substitution steps, improving yields to >85% .
  • pH Management: Neutralize HCl byproducts using sodium bicarbonate during amine addition to prevent degradation .

Q. What purification techniques are recommended for isolating this compound?

Methodological Answer:

  • Column Chromatography: Use silica gel with gradient elution (2–40% ethyl acetate in hexanes) to separate unreacted cyanuric chloride and byproducts .
  • Recrystallization: Ethanol or absolute alcohol recrystallization enhances purity, particularly for gram-scale syntheses .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling reactions be applied to functionalize this triazine core?

Methodological Answer:

  • Protocol: React this compound with aryl boronic acids (e.g., 4-methoxyphenyl boronic acid) using a palladium catalyst (2–3 mol%) and a base (e.g., K2_2CO3_3) in THF at 80°C. This replaces one chlorine atom with an aryl group, enabling diversity-oriented synthesis .
  • Analysis: Monitor reaction progress via TLC and confirm regioselectivity using 1H^1H NMR coupling constants .

Q. What computational methods are used to predict electronic properties and reactivity?

Methodological Answer:

  • DFT Studies: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model charge distribution and tautomerization pathways. For example, DMSO-induced deprotonation can lead to azide-tetrazole tautomerization, affecting stability .
  • TD-DFT: Time-dependent DFT predicts UV-Vis spectra, aiding in photochemical applications .

Q. How does solvent choice influence stability and tautomerization?

Methodological Answer:

  • DMSO Effects: In DMSO, this compound undergoes deprotonation, forming anionic species that equilibrate with tetrazole derivatives. This is confirmed via 13C^{13}C and 15N^{15}N NMR chemical shift calculations .
  • Mitigation: Use aprotic solvents (e.g., THF) for long-term storage to suppress tautomerization .

Q. What strategies improve pharmacokinetic properties for therapeutic applications?

Methodological Answer:

  • Hydrophobic Modifications: Introduce fluorinated aryl groups (e.g., 3,5-difluorophenyl) via Step 2 substitution to enhance blood-brain barrier penetration .
  • Cyanide Substitution: Replace chlorine with a nitrile group (using KCN in DMSO) to improve metabolic stability, as seen in protease inhibitor analogs .

Q. How can structural analogs inform structure-activity relationships (SAR) in enzyme inhibition?

Methodological Answer:

  • Case Study: Analogous triazines (e.g., 4,6-dichloro-N-cyclopentyl derivatives) inhibit trypanosomal proteases (cruzain, rhodesain). SAR analysis shows cyclopentyl groups enhance hydrophobic binding, while electron-withdrawing substituents (e.g., Cl, F) improve potency .
  • Assays: Measure IC50_{50} values via fluorogenic substrate hydrolysis assays, comparing ethyl vs. bulkier alkyl substituents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.